
2-Cyclopropoxy-5-(dimethylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-5-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C12H15NO2. It consists of 15 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is known for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-(dimethylamino)benzaldehyde typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a reaction between cyclopropanol and an appropriate benzaldehyde derivative under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is usually introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the benzaldehyde ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Specific details on industrial methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Dimethylamine (CH3)2NH in the presence of a suitable leaving group.
Major Products
Oxidation: 2-Cyclopropoxy-5-(dimethylamino)benzoic acid.
Reduction: 2-Cyclopropoxy-5-(dimethylamino)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-5-(dimethylamino)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-(dimethylamino)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethylamino group may also interact with biological receptors, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxybenzaldehyde: Lacks the dimethylamino group, making it less reactive in certain substitution reactions.
5-(Dimethylamino)benzaldehyde: Lacks the cyclopropoxy group, affecting its overall reactivity and interaction with biological targets.
Uniqueness
2-Cyclopropoxy-5-(dimethylamino)benzaldehyde is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-13(2)10-3-6-12(9(7-10)8-14)15-11-4-5-11/h3,6-8,11H,4-5H2,1-2H3 |
InChI Key |
JTECWHJZWJRTEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)OC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-chlorophenyl)methylidene]benzene-1,2-diamine](/img/structure/B14811658.png)
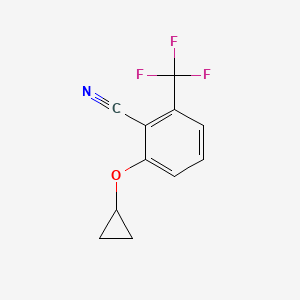
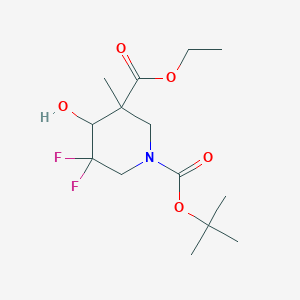
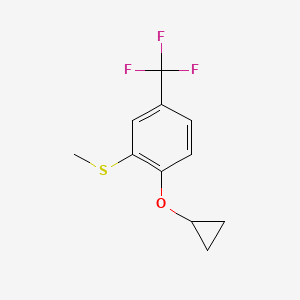
![N,N'-bis[(E)-(2,6-dichlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14811677.png)
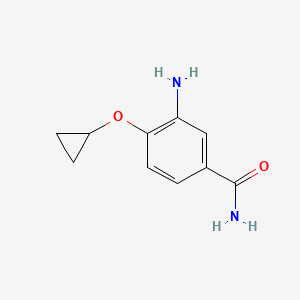
![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide](/img/structure/B14811690.png)
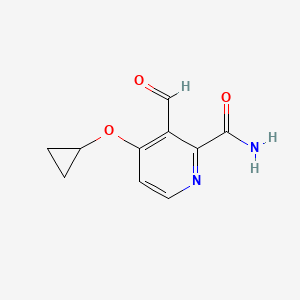
![N-methyl-N-{2-[(2-phenylethyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B14811693.png)
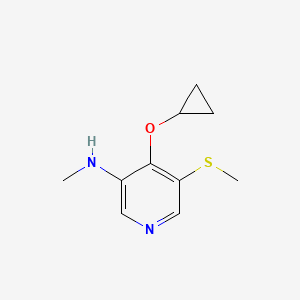
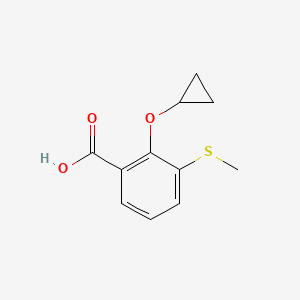
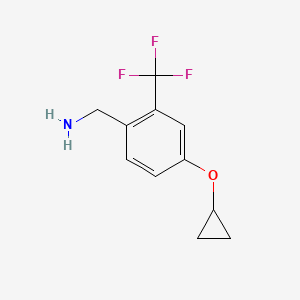
![N'-[(E)-3-phenylprop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14811728.png)

